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molecular formula C15H19N B8401627 N-(naphthalen-2-ylmethyl)butan-1-amine

N-(naphthalen-2-ylmethyl)butan-1-amine

Cat. No. B8401627
M. Wt: 213.32 g/mol
InChI Key: GLZOOQPVZWWODD-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

Following a procedure analogous to that for the synthesis of Intermediate 137, 2-naphthalenemethanamine (500 mg, 3.18 mmol) and butyraldehyde (315 μL, 3.50 mmol) were converted to the title compound (100 mg, 15%). 1H NMR (CDCl3) δ 7.87-7.78 (m, 4H), 7.78-7.69 (br s, 1H), 7.56 (dd, J=8.4, 1.5 Hz, 1H), 7.52-7.43 (m, 2H), 4.06 (s, 2H), 2.78-2.69 (m, 2H), 1.65 (dt, J=15.4, 7.6 Hz, 2H), 1.38-1.23 (m, 2H), 0.88 (t, J=7.4 Hz, 3H); MS(ESI+) m/z 214.1 (M+H)+.
[Compound]
Name
Intermediate 137
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
315 μL
Type
reactant
Reaction Step One
Yield
15%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][NH2:12].[CH:13](=O)[CH2:14][CH2:15][CH3:16]>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][NH:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Intermediate 137
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mg
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CN
Name
Quantity
315 μL
Type
reactant
Smiles
C(CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CNCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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